molecular formula C18H14 B1196701 1,6-Dimethylpyrene CAS No. 27984-16-3

1,6-Dimethylpyrene

Cat. No.: B1196701
CAS No.: 27984-16-3
M. Wt: 230.3 g/mol
InChI Key: ZRMDNMCLOTYRPK-UHFFFAOYSA-N
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Description

1,6-Dimethylpyrene: is a polycyclic aromatic hydrocarbon (PAH) that consists of multiple fused aromatic rings. It is commonly found in the environment as a result of incomplete combustion of organic matter.

Scientific Research Applications

1,6-Dimethylpyrene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying aromaticity and electronic properties.

    Biology: It is used in studies related to the environmental impact of polycyclic aromatic hydrocarbons. Its interactions with biological systems are of interest for understanding toxicity and carcinogenicity.

    Medicine: Research is ongoing to explore its potential therapeutic effects and toxicological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Biochemical Pathways

These studies suggest that both aerobic and anaerobic bacteria can metabolize pyrene, with species such as Mycobacterium vanbaalenii PRY-1, Mycobacterium sp. KMS, Pseudomonas sp. JP1, and Klebsiella sp. LZ6 implicated in the process

Action Environment

The action of 1,6-Dimethylpyrene, like other PAHs, can be influenced by various environmental factors . These may include the presence of other chemicals, temperature, pH, and the presence of oxygen, among others. The stability and efficacy of this compound under different environmental conditions require further investigation.

Biochemical Analysis

Biochemical Properties

1,6-Dimethylpyrene plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It is metabolized by cytochrome P450 enzymes to form metabolites such as 1,2-dimethylbenzene and 1,6-dimethylaniline . These metabolites can bind to DNA and inhibit RNA synthesis, leading to the inhibition of protein synthesis and ultimately causing cell death . Additionally, this compound produces phenanthrenes that bind to DNA gyrase and topoisomerase IV, preventing DNA replication .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of proteins vital for cell division, leading to cell death . The compound also affects cell signaling pathways and gene expression by binding to DNA and inhibiting RNA synthesis . This inhibition disrupts cellular metabolism and can lead to apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is metabolized by cytochrome P450 enzymes, which convert it into reactive metabolites that can bind to DNA . These binding interactions inhibit RNA synthesis and protein production, leading to cell death. Additionally, the compound’s metabolites bind to DNA gyrase and topoisomerase IV, preventing DNA replication and further disrupting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that short-term exposure to this compound can lead to immediate inhibition of RNA synthesis and protein production . Long-term exposure may result in the accumulation of reactive metabolites, leading to more pronounced cellular effects and potential toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of protein synthesis and cell division . At higher doses, it can lead to significant toxicity, including cell death and adverse effects on organ function . Threshold effects have been observed, where a certain dosage level triggers a more severe response in the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into reactive intermediates that can bind to DNA and inhibit RNA synthesis . The metabolic pathways also involve the production of phenanthrenes, which further disrupt DNA replication and cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and potential toxicity, as it may concentrate in areas where it can exert its effects more effectively .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with DNA and other biomolecules, leading to the inhibition of RNA synthesis and protein production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dimethylpyrene can be synthesized from 1,6-dibromopyrene and methylmagnesium bromide. The reaction typically involves the following steps:

  • In a 100 ml three-necked flask, add 50 ml of anhydrous tetrahydrofuran.
  • Under an ice bath, add 2.2 times the Grignard reagent of methyl bromide.
  • Allow the reaction to proceed at room temperature for 2 hours.
  • Quench the reaction with ammonium chloride solution.
  • Extract the organic phases with dichloromethane.
  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.
  • Purify the product by column chromatography to obtain this compound with a yield of 86% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving 1,6-dibromopyrene and methylmagnesium bromide can be scaled up for industrial applications, provided that appropriate safety and environmental regulations are followed.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethylpyrene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products:

    Oxidation: Products may include ketones, aldehydes, and carboxylic acids.

    Reduction: Products may include alkanes and alcohols.

    Substitution: Products may include halogenated derivatives and other substituted pyrenes

Comparison with Similar Compounds

  • 1,3-Dimethylpyrene
  • 1,8-Dimethylpyrene
  • 1,6-Dibromopyrene

Comparison: 1,6-Dimethylpyrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other dimethylpyrene isomers, this compound exhibits distinct electronic properties and reactivity patterns, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1,6-dimethylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMDNMCLOTYRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182265
Record name 1,6-Dimethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27984-16-3
Record name 1,6-Dimethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027984163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dimethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-DIMETHYLPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7440720V4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 1,6-dimethylpyrene exhibit genotoxic effects, and if so, what is the evidence?

A1: Yes, research suggests that this compound exhibits genotoxic properties. The study demonstrated that this compound induced unscheduled DNA synthesis in rat hepatocytes. [] This finding indicates that this compound can interact with DNA and disrupt its normal replication process, potentially leading to mutations and genomic instability.

Q2: Was the genotoxic potential of this compound associated with tumor formation in the study?

A2: Interestingly, despite demonstrating genotoxicity in the hepatocyte DNA repair test, this compound did not exhibit tumorigenic activity when administered to newborn male mice in this particular study. [] This suggests that while the compound can damage DNA, other factors and mechanisms might influence its potential to initiate or promote tumor development in vivo. Further research is needed to fully elucidate the relationship between the genotoxicity of this compound and its tumorigenic potential in different experimental models and under various conditions.

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